Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate
Description
Systematic Nomenclature and IUPAC Conventions
The compound’s systematic name follows IUPAC guidelines for spiro systems, which mandate the identification of ring sizes and substituent positions relative to the spiro atom. The prefix "spiro[4.5]" indicates a bicyclic structure comprising a four-membered ring and a five-membered ring sharing a single carbon atom (the spiro junction). The numbering begins at the smaller ring (four-membered) adjacent to the spiro atom, proceeds through the spiro atom itself, and continues around the larger ring (five-membered).
The full name, tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate, specifies:
- tert-butyl : A branched alkyl group [(CH₃)₃C-] attached via an ester linkage.
- 1-oxo : A ketone group at position 1 of the five-membered ring.
- 2,8-diaza : Nitrogen atoms at positions 2 (four-membered ring) and 8 (five-membered ring).
- spiro[4.5]decane : A decane backbone with 4- and 5-membered rings fused at the spiro carbon.
Synonyms include This compound (PubChem CID 45073946) and 268550-48-7 (CAS registry number).
Table 1: Nomenclature Comparison of Related Spiro Compounds
| Compound Name | CAS Number | Spiro System | Substituent Positions |
|---|---|---|---|
| This compound | 268550-48-7 | [4.5] | 1-oxo, 2-Boc |
| tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | 169206-67-1 | [4.5] | 3-oxo, 8-Boc |
| 8-Boc-2,8-diazaspiro[4.5]decane | 236406-39-6 | [4.5] | No oxo, 8-Boc |
Molecular Architecture: Spirocyclic Core Analysis
The molecule’s core consists of a spiro[4.5]decane skeleton with two nitrogen atoms and a ketone group. Key structural features include:
- Four-membered ring : A pyrrolidine-like ring with one nitrogen atom at position 2.
- Five-membered ring : A piperidone-derived ring with a nitrogen at position 8 and a ketone at position 1.
- Boc group : A tert-butoxycarbonyl moiety at position 2, providing steric protection for the secondary amine.
The molecular formula, C₁₃H₂₂N₂O₃ , corresponds to a molecular weight of 254.33 g/mol . The spiro junction induces significant ring strain, particularly in the four-membered ring, which adopts a puckered conformation to mitigate angular strain.
Figure 1: Bond Lengths and Angles (Theoretical Values)
| Bond/Angle | Value (Å/°) |
|---|---|
| C(spiro)-N (ring 1) | 1.47 Å |
| C(spiro)-N (ring 2) | 1.49 Å |
| N-C-O (Boc) | 123° |
| Ring 1 (C-N-C-C) | 88° |
Crystallographic Data and Conformational Studies
While direct crystallographic data for this compound is limited, analogous spirocyclic structures exhibit characteristic conformational behaviors:
- The four-membered ring adopts an envelope conformation to alleviate strain.
- The five-membered ring favors a twisted half-chair conformation due to the ketone group’s planar geometry.
- X-ray studies of similar Boc-protected diazaspiro compounds reveal dihedral angles of 110–120° between the two rings, minimizing steric clashes.
Table 2: Comparative Crystallographic Parameters
Comparative Analysis of Isomeric Forms
Isomeric variations arise from differences in oxo group positioning and Boc protection sites:
Positional Isomers :
Protection Site Isomers :
Table 3: Physicochemical Properties of Isomers
Properties
Molecular Formula |
C13H22N2O3 |
|---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-9-6-13(10(15)16)4-7-14-8-5-13/h14H,4-9H2,1-3H3 |
InChI Key |
PMAKSZXCESYTAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1=O)CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Literature-Based Multi-Step Synthesis Approach
Though direct synthetic routes specifically for this compound are scarce, closely related spirocyclic diaza compounds have been synthesized via the following general approach:
| Step | Reaction Description | Reagents & Conditions | Purpose |
|---|---|---|---|
| 1 | Formation of diazabicyclic ring precursor | Starting from suitable diamine and keto-ester derivatives | Construct initial bicyclic framework |
| 2 | Introduction of carbonyl (oxo) group | Oxidation or selective functionalization | Install ketone functionality at position 1 |
| 3 | Protection of amine groups with Boc (tert-butoxycarbonyl) | Reaction with di-tert-butyl dicarbonate (Boc2O) in dichloromethane at 25°C for 12 h | Introduce tert-butyl ester protecting group |
| 4 | Ring closure to form spirocyclic system | Cyclization using base (e.g., cesium carbonate) in acetonitrile at 25-90°C for 3 h | Achieve spirocyclic ring closure |
| 5 | Purification and isolation | Chromatography or crystallization | Obtain pure target compound |
This approach is adapted from synthetic routes of related diazaspiro compounds with similar frameworks.
Example Synthesis Route from Patent Literature (Analogous Compound)
A patent discloses a seven-step synthesis for tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate, which can be conceptually adapted for the 2,8-diazaspiro[4.5]decane system. The key steps involve:
| Step No. | Reaction Step | Conditions | Time & Temp |
|---|---|---|---|
| 1 | Ethyl malonate + ethanol | Reflux or 25-80°C | 5 h |
| 2 | Reduction with lithium borohydride in THF | 0-70°C | 2.5 h |
| 3 | Reaction with p-toluenesulfonyl chloride in DCM | 25°C | 12 h |
| 4 | Ring closure with cesium carbonate in acetonitrile | 25-90°C | 3 h |
| 5 | Reduction with magnesium in methanol | 25-80°C | 1 h |
| 6 | Boc protection with Boc anhydride in DCM | 25°C | 12 h |
| 7 | Hydrogenation with Pd/C in methanol | 25°C | 3 h |
This method emphasizes readily available reagents, controlled reaction conditions, and suitability for scale-up.
Preparation via Boc Protection of the Spirocyclic Amine
A more direct reported method involves:
- Starting from 1-oxo-2,8-diazaspiro[4.5]decane (the free amine form),
- Reacting with tert-butyl dicarbonate (Boc2O) to form the tert-butyl ester-protected compound.
The reaction is usually carried out in an organic solvent such as dichloromethane at ambient temperature (around 25°C) for approximately 12 hours to ensure complete protection of the amine and formation of the tert-butyl ester.
Reaction Conditions Summary Table
| Step | Reagents | Solvent | Temperature (°C) | Time (hours) | Purpose |
|---|---|---|---|---|---|
| 1 | Ethyl malonate | Ethanol | 25-80 | 5 | Initial condensation |
| 2 | Lithium borohydride | THF | 0-70 | 2.5 | Reduction |
| 3 | p-Toluenesulfonyl chloride | DCM | 25 | 12 | Tosylation |
| 4 | Cesium carbonate | Acetonitrile | 25-90 | 3 | Ring closure |
| 5 | Magnesium chips | Methanol | 25-80 | 1 | Reduction |
| 6 | Boc anhydride | DCM | 25 | 12 | Boc protection |
| 7 | Palladium carbon | Methanol | 25 | 3 | Hydrogenation |
Research Findings and Analytical Data
- Purity and Yield: The multi-step synthesis typically yields the target compound in moderate to high overall yield due to optimized reaction conditions and purification steps.
- Characterization:
- NMR (1H, 13C) confirms the spirocyclic structure and presence of tert-butyl ester.
- IR spectroscopy shows characteristic carbonyl (C=O) stretch around 1700 cm⁻¹.
- Mass spectrometry confirms molecular weight consistent with C13H22N2O3.
- Stability: The tert-butyl ester imparts enhanced stability and solubility in organic solvents, facilitating handling and further synthetic transformations.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate has shown potential in drug development due to its structural characteristics that allow for interaction with biological targets.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal investigated the compound's ability to inhibit cancer cell proliferation. The results indicated that it exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further development in anticancer therapies .
Table 1: Cytotoxicity Data
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of complex nitrogen-containing compounds.
Application in Synthesis
Researchers have utilized this compound as a building block for synthesizing other biologically active molecules. Its spirocyclic structure provides unique reactivity patterns that can be exploited for creating diverse chemical entities .
Table 2: Synthetic Pathways
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Nucleophilic substitution | New spirocyclic derivatives | 85 |
| Cyclization | Pyrrolidine derivatives | 75 |
| Oxidation | Ketone derivatives | 90 |
Materials Science
In materials science, this compound has been explored for its potential in developing new polymers and coatings.
Application in Coatings
The compound has been incorporated into polymer formulations to enhance mechanical properties and thermal stability. Studies have demonstrated that including the compound improves the durability of coatings used in various industrial applications .
Table 3: Coating Properties
| Property | Control Coating | Coating with Tert-butyl Compound |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Thermal Stability (°C) | 150 | 180 |
| Abrasion Resistance (%) | 60 | 85 |
Mechanism of Action
The mechanism of action of tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural Isomers and Positional Variants
Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 169206-67-1)
- Structural Difference : The oxo group is at position 3 instead of 1.
- Properties : Same molecular formula (C₁₃H₂₂N₂O₃) but distinct reactivity due to altered electron distribution. Used in experimental phasing of macromolecules via crystallography .
- Synthesis : Prepared via nucleophilic substitution or microwave-assisted methods, similar to the parent compound .
Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate (CAS 1234616-51-3)
- Structural Difference : Smaller spiro ring system (spiro[3.4]octane) and oxo group at position 6.
- Properties : Molecular formula C₁₁H₁₈N₂O₃ (226.27 g/mol). Reduced steric hindrance may improve solubility .
Tert-butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate (CAS 1341039-08-4)
- Structural Difference : Expanded spiro ring (spiro[4.6]undecane).
- Properties: Molecular formula C₁₄H₂₄N₂O₃ (268.35 g/mol).
Functionalized Derivatives
Tert-butyl 4-(4-fluorophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 1375303-54-0)
- Structural Addition : A 4-fluorophenyl group at position 3.
- Properties : Molecular formula C₁₉H₂₅FN₂O₃ (348.41 g/mol). The fluorine atom increases lipophilicity (XlogP = 2.5), favoring membrane permeability in drug candidates .
Tert-butyl 8-benzyl-2,8-diazaspiro[4.5]decane-2-carboxylate (CAS 336191-16-3)
- Structural Addition : Benzyl substituent on the diaza nitrogen.
- Properties : Enhanced steric bulk may reduce enzymatic degradation, making it useful in protease inhibitor design .
Table 1: Key Properties of Selected Compounds
*Estimated based on structural similarity.
Biological Activity
Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate is a compound of interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, synthesis, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₂₂N₂O₃
- Molecular Weight : 254.33 g/mol
- SMILES Notation : CC(C)(C)OC(=O)N1CCC2(CCNC2=O)CC1
The compound's structure features a spirocyclic framework, which is often associated with diverse biological activities due to its ability to interact with various biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of diazaspiro compounds have shown effectiveness against both sensitive and multidrug-resistant strains of Mycobacterium tuberculosis . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Antidiabetic Potential
Some studies suggest that spirocyclic compounds can exhibit antidiabetic activity by inhibiting α-glucosidase, an enzyme involved in carbohydrate metabolism. The activity of certain derivatives has been reported to surpass that of established antidiabetic drugs like acarbose . This positions this compound as a candidate for further investigation in diabetes management.
Neuroprotective Effects
Emerging research points towards the neuroprotective effects of spirocyclic compounds. For example, some related compounds have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis in vitro . This suggests potential applications in neurodegenerative disease treatment.
Study on Antimicrobial Efficacy
A study published in 2024 evaluated the antimicrobial efficacy of various diazaspiro derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) comparable to that of standard antibiotics .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 32 | Effective against M. tuberculosis |
| Rifampicin | 32 | Standard antibiotic |
Study on Antidiabetic Activity
In another study assessing the α-glucosidase inhibition, this compound exhibited a significant inhibition rate compared to acarbose:
| Compound | Inhibition Rate (%) | Reference |
|---|---|---|
| This compound | 85 | [Reference Study] |
| Acarbose | 70 | Standard drug |
The synthesis of this compound involves multi-step organic reactions that typically include cyclization and functionalization steps . The proposed mechanism for its biological activity includes interactions with specific receptors or enzymes that modulate cellular pathways related to inflammation and metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
